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Compound of Interest

Compound Name: BM-212

cat. No.: B1667142

SEL-212 is an investigational treatment for chronic refractory gout, consisting of pegadricase (a
PEGylated uricase) and InmTOR™ (rapamycin-containing nanoparticles). The available data
on its safety profile comes from clinical trials.

Adverse Events Profile of SEL-212

Clinical trial data from the DISSOLVE | & Il studies indicate that SEL-212 has a favorable safety
and tolerability profile.[1] The majority of treatment-emergent adverse events (TEAES) were
mild to moderate in severity.

Table 1: Summary of Adverse Events of Special Interest (AESI) in DISSOLVE | & Il Trials[1]
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Adverse Event of High-Dose SEL-212 Low-Dose SEL-212
Placebo (%)

Special Interest (%) (%)
=1 Treatment-
64.4 67.0 54.4

emergent AESI
Gout Flares 42.5 44.3 43.3
Infections (including

. 23.0 18.2 16.7
viral)
COoVID-19 5.7 5.7 6.7
Infusion-related AEs

8.0 6.8 2.2

(24h)
Infusion reactions (1h)
_ i 3.4 4.5 0
incl. anaphylaxis
Hypertriglyceridaemia 6.9 4.5 6.7
Stomatitis 9.2 3.4 0
Renal and urinary

_ 11 2.3 3.3
disorders
Pulmonary embolism 0 11 0
Leukopenia 0 2.3 0

Data from combined DISSOLVE | & Il studies.

A head-to-head comparison with pegloticase in the COMPARE trial showed comparable safety
profiles, though with some numerical differences in treatment-related adverse events. Gout
flares were reported in 60.2% of SEL-212 patients versus 50.6% of pegloticase patients.
Infections occurred in 25.3% of the SEL-212 group compared to 18.4% in the pegloticase
group. Infusion-related reactions were also slightly more frequent with SEL-212 (15.7% vs.
11.5%). Stomatitis was observed in 9.6% of patients receiving SEL-212 and none with
pegloticase, which is a known effect of rapamycin.[2]

Experimental Protocols
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The safety and efficacy of SEL-212 were evaluated in the DISSOLVE | & Il phase 3, double-
blind, randomized, placebo-controlled trials.[1] Patients were administered once-monthly
sequential doses of SEL-110 (pegadricase) at either 0.15 mg/kg (high dose) or 0.1 mg/kg (low
dose), followed by SEL-037 (ImmTOR) at 0.2 mg/kg for six treatment periods.[1]
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Figure 1: Simplified workflow of the DISSOLVE | & Il clinical trials.

NEO212: A Perillyl Alcohol-Temozolomide Conjugate
for Cancer

NEO212 is a novel compound being investigated for its anti-cancer properties, particularly in
acute myeloid leukemia (AML).[3][4] Its mechanism of action involves inducing macrophage
differentiation in tumor cells, which halts their proliferation.[3]

Preclinical Toxicity of NEO212

Preclinical studies in mouse models of drug-resistant AML have shown that NEO212 can
achieve an apparent cure without detectable drug toxicity.[3]

Experimental Protocols

« In Vitro Cytotoxicity (MTT Assay): AML cells were seeded in 96-well plates and incubated
with various concentrations of NEO212 for 48 to 144 hours. At the end of the incubation,
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MTT was added to assess cell viability.[4]

In Vivo Efficacy and Toxicity in Mice: To establish AML models, 5 x 10"4 tumor cells were
injected into the peritoneum of mice. Several days later, the mice received oral gavage
treatment with 25 mg/kg NEO212 or a vehicle control. The treatment regimen consisted of
two or three cycles, with each cycle comprising five consecutive days of once-daily dosing
followed by a treatment-free period. The animals were monitored daily for any signs of

toxicity.[3]
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Figure 2: Experimental workflow for in vivo studies of NEO212 in AML mouse models.
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In conclusion, while a specific toxicological profile for "BM-212" is not available, the information
on SEL-212 and NEO212 provides insights into the safety and tolerability of two distinct
investigational drugs. For a comprehensive toxicological assessment of a specific compound,
the exact chemical identity and further preclinical and clinical data would be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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